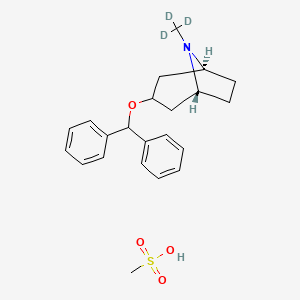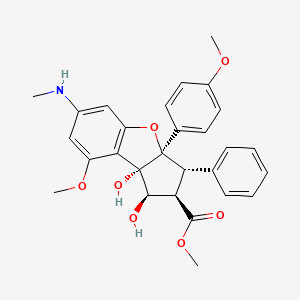
Acetylene-PEG3-MMAF-OMe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Acetylene-PEG3-MMAF-OMe involves several steps. The compound is prepared through a series of chemical reactions that introduce the alkyne group and the polyethylene glycol (PEG) linker. The reaction conditions typically involve the use of copper catalysts to facilitate the azide-alkyne cycloaddition . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity .
Analyse Chemischer Reaktionen
Acetylene-PEG3-MMAF-OMe undergoes various chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the alkyne group of this compound reacting with azide-containing molecules to form triazoles
Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include copper catalysts, azide-containing molecules, and various solvents. The major products formed from these reactions are triazole-linked conjugates .
Wissenschaftliche Forschungsanwendungen
Acetylene-PEG3-MMAF-OMe has several scientific research applications:
Chemistry: It is used in click chemistry for the synthesis of complex molecules and bioconjugates.
Medicine: It is employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: The compound is used in the production of various bioconjugates and drug-linker conjugates for ADCs.
Wirkmechanismus
Acetylene-PEG3-MMAF-OMe exerts its effects through the copper-catalyzed azide-alkyne cycloaddition (CuAAc) reaction. The alkyne group in the compound reacts with azide-containing molecules to form stable triazole linkages . This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .
Vergleich Mit ähnlichen Verbindungen
Acetylene-PEG3-MMAF-OMe is unique due to its specific structure and reactivity. Similar compounds include:
Acetylene-PEG4-MMAF-OMe: This compound has an additional PEG unit, which may affect its solubility and reactivity.
Azide-PEG3-MMAF-OMe: This compound contains an azide group instead of an alkyne group, making it suitable for reactions with alkyne-containing molecules.
These similar compounds share some properties with this compound but differ in their specific applications and reactivity.
Eigenschaften
Molekularformel |
C49H79N5O12 |
|---|---|
Molekulargewicht |
930.2 g/mol |
IUPAC-Name |
methyl (2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[methyl-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetyl]amino]butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C49H79N5O12/c1-14-24-64-25-26-65-27-28-66-31-41(56)52(9)43(33(5)6)47(58)51-42(32(3)4)48(59)53(10)44(34(7)15-2)39(61-11)30-40(55)54-23-19-22-38(54)45(62-12)35(8)46(57)50-37(49(60)63-13)29-36-20-17-16-18-21-36/h1,16-18,20-21,32-35,37-39,42-45H,15,19,22-31H2,2-13H3,(H,50,57)(H,51,58)/t34-,35+,37-,38-,39+,42-,43-,44-,45+/m0/s1 |
InChI-Schlüssel |
IXHSQIFHDJLENR-ZPAUYSRYSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)COCCOCCOCC#C |
Kanonische SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)COCCOCCOCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-10,11-dione](/img/structure/B12388120.png)

![1-(1H-indol-4-yl)-3-[4-(1H-indol-4-ylcarbamoylamino)phenyl]urea](/img/structure/B12388127.png)











